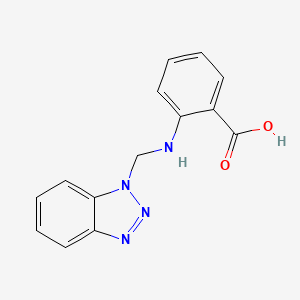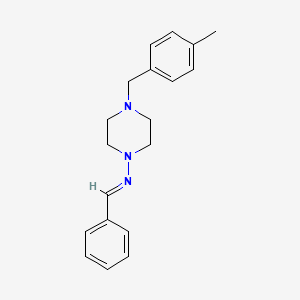
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate is an organophosphorus compound known for its versatility in organic synthesis. It is a phosphonium ylide, which is a type of compound that contains a positively charged phosphorus atom bonded to a carbon atom with a negative charge. This compound is often used in Wittig reactions, which are essential for forming carbon-carbon double bonds in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate can be synthesized through the reaction of triphenylphosphine with ethyl acetoacetate. The reaction typically involves the following steps:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with ethyl acetoacetate to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to form the ylide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate undergoes various types of chemical reactions, including:
Wittig Reactions: Used to form alkenes by reacting with aldehydes or ketones.
Michael Addition: Involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Cyclization Reactions: Can be used to form cyclic compounds such as cyclopentanones and pyranones
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, glyoxals, and oxazolones.
Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often under inert atmosphere conditions to prevent oxidation
Major Products
Alkenes: Formed through Wittig reactions.
Cyclopentanones and Pyranones: Formed through cyclization reactions
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate has a wide range of applications in scientific research:
Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of bioactive compounds with potential therapeutic applications.
Material Science: Utilized in the preparation of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate primarily involves its role as a nucleophile in Wittig reactions. The ylide attacks the carbonyl carbon of aldehydes or ketones, leading to the formation of a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-ethoxy-4-(triphenylphosphoranylidene)-2-butenoate: Similar in structure but contains an additional ethoxy group.
4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester: Another phosphonium ylide with similar reactivity
Uniqueness
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate is unique due to its high reactivity and versatility in forming various carbon-carbon bonds. Its ability to participate in multiple types of reactions makes it a valuable compound in organic synthesis .
Eigenschaften
CAS-Nummer |
1474-92-6 |
|---|---|
Molekularformel |
C24H23O3P |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
ethyl 3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoate |
InChI |
InChI=1S/C24H23O3P/c1-3-27-24(26)23(19(2)25)28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3 |
InChI-Schlüssel |
VYUXEJJDPPUFRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990030.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990044.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990046.png)
![Butyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990047.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
![3-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990059.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990075.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990076.png)
![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11990082.png)
![2-P-Tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11990086.png)
